N-cyclohexyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-15-8-9-17(12-16(15)2)19-13-20-22-26-29(23(31)27(22)10-11-28(20)25-19)14-21(30)24-18-6-4-3-5-7-18/h8-13,18H,3-7,14H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBCYEKBMALFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5CCCCC5)C3=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a complex organic compound with notable biological activity. This article provides a detailed examination of its biological properties, including its mechanism of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound has the following molecular characteristics:
- Molecular Formula : C23H26N6O2
- Molecular Weight : 418.5 g/mol
- CAS Number : 1207055-82-0
The structure includes a cyclohexyl group and a substituted pyrazolo-triazole moiety, which contribute to its unique biological profile.
Research indicates that this compound exhibits significant inhibitory effects on cyclin-dependent kinases (CDKs). These enzymes play crucial roles in cell cycle regulation and are often overactive in cancer cells. By inhibiting CDKs, this compound can induce apoptosis in malignant cells and potentially serve as an anticancer agent.
Anticancer Properties
The compound has shown promise in various studies for its anticancer properties:
- Inhibition of CDKs : Studies have demonstrated that it effectively binds to and inhibits CDK activity, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.
- Case Studies : In vitro experiments on human cancer cell lines have shown that treatment with this compound results in significant decreases in cell viability and increases in markers of apoptosis.
Anti-inflammatory Effects
Beyond its anticancer activity, this compound also exhibits anti-inflammatory properties. It has been investigated for its ability to modulate inflammatory pathways:
- Cytokine Inhibition : The compound has been shown to reduce levels of pro-inflammatory cytokines in various models of inflammation.
Comparative Analysis with Related Compounds
To understand the unique efficacy of this compound compared to other pyrazole derivatives, a comparative analysis is beneficial:
| Compound Name | Structure Type | CDK Inhibition | Anti-inflammatory Activity |
|---|---|---|---|
| N-cyclohexyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo...) | Pyrazolo-triazole | High | Moderate |
| Other Pyrazole Derivative A | Pyrazole | Moderate | Low |
| Other Pyrazole Derivative B | Pyrazolo-pyrimidine | Low | High |
This table illustrates that N-cyclohexyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo...) stands out due to its high CDK inhibition while maintaining moderate anti-inflammatory effects.
Research Findings
Several studies have documented the biological activities associated with this compound. For instance:
- In vitro Studies : Research published in peer-reviewed journals has highlighted the compound's ability to inhibit cancer cell growth significantly.
- Mechanistic Insights : Detailed mechanistic studies have provided insights into how the compound interacts at the molecular level with CDKs and other cellular targets.
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for synthesizing this compound, and what critical reaction conditions must be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Condensation reactions to form the pyrazolo-triazolo-pyrazine core .
- Substitution reactions to introduce the cyclohexyl and 3,4-dimethylphenyl groups. Controlled temperatures (e.g., 60–80°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for cross-coupling steps .
- Solvents : Ethanol, DMF, or DMSO are commonly used for solubility and reactivity .
Q. How is the compound’s structural uniqueness validated, and what analytical techniques are prioritized?
- Methodological Answer :
- 1H/13C NMR identifies proton and carbon environments, confirming substituent positions (e.g., cyclohexyl vs. aryl groups) .
- Mass Spectrometry (MS) verifies molecular weight (e.g., expected m/z for C₂₉H₂₉N₇O₂) .
- X-ray crystallography (if crystalline) resolves 3D conformation, critical for understanding π-π stacking in the pyrazolo-triazolo-pyrazine core .
Q. What preliminary biological screening methods are used to assess its pharmacological potential?
- Methodological Answer :
- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based or radiometric assays .
- Cellular viability assays : MTT or ATP-luciferase tests on cancer/neural cell lines to evaluate cytotoxicity .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or neurotransmitter transporters) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproduct formation?
- Methodological Answer :
- Reaction optimization : Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) .
- Flow chemistry : Continuous flow systems enhance heat/mass transfer, improving regioselectivity in heterocycle formation .
- Byproduct analysis : LC-MS identifies impurities; computational tools (DFT) predict competing reaction pathways .
Q. What strategies are employed to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare datasets using standardized protocols (e.g., IC₅₀ normalization) .
- Target engagement assays : Cellular thermal shift assays (CETSA) confirm direct target binding .
- Off-target profiling : Broad-spectrum kinase panels or proteome-wide affinity profiling .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., halogenation of the aryl group, cyclohexyl vs. branched alkyl chains) .
- 3D-QSAR modeling : CoMFA/CoMSIA correlates structural features (e.g., electron-withdrawing groups) with activity .
- Pharmacophore mapping : Identifies critical interactions (e.g., hydrogen bonding at the triazolo-pyrazine core) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
